2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is characterized by the presence of a bromine atom and a difluoroethyl group, which can significantly influence its chemical properties and biological activities. Oxadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and reactivity.
The compound can be synthesized through various chemical reactions involving oxadiazole derivatives. Research has shown that derivatives of oxadiazoles can be synthesized from different starting materials, including substituted amines and bromoacetamides . The specific synthesis of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole may involve the reaction of 5-(1,1-difluoroethyl)-1,3,4-oxadiazol-2-thiol with brominating agents.
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is classified as:
The synthesis of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yield and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds .
The molecular structure of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole features:
Key molecular data includes:
The reactivity of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can be explored through various chemical transformations:
Each reaction pathway requires specific conditions (e.g., temperature, solvent) to facilitate optimal yields. Reaction monitoring is typically performed using Thin Layer Chromatography (TLC) to ensure completion.
The mechanism of action for compounds like 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole often involves:
Studies indicate that modifications on the oxadiazole ring can significantly alter biological activity profiles. For example, variations in substituents can influence binding affinities and selectivity towards specific targets .
Key physical properties include:
Relevant chemical properties include:
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole has potential applications in:
1,3,4-Oxadiazole represents a five-membered heteroaromatic system characterized by the presence of one oxygen atom and two nitrogen atoms within its ring structure (molecular formula C₂H₂N₂O). This arrangement confers distinctive electronic properties, including significant dipole moments (approximately 1.5-2.5 Debye) and moderate aromatic character (resonance energy ~167.4 kJ/mol) that stabilizes the ring system against thermal degradation [7]. The heterocycle exhibits planar molecular geometry with bond angles of approximately 102° at the oxygen atom and 111° at the nitrogen atoms, creating an electron-deficient π-system that functions as a versatile bioisostere for carboxylic esters and amides in medicinal chemistry [2] [10]. This bioisosteric replacement significantly modifies pharmacokinetic profiles by reducing susceptibility to enzymatic hydrolysis while maintaining hydrogen-bonding capabilities essential for target engagement. The electron-withdrawing nature of the 1,3,4-oxadiazole ring (Hammett constant σ = 0.74) profoundly influences the electronic properties of substituents at the 2- and 5-positions, enabling precise modulation of compound reactivity and binding interactions [7].
Strategic incorporation of halogen atoms (particularly bromine) and fluorinated alkyl groups represents a cornerstone in the design of contemporary bioactive molecules. Bromine's substantial atomic radius (1.85 Å van der Waals radius) and hydrophobic surface area create favorable van der Waals interactions within enzymatic binding pockets, while simultaneously serving as versatile synthetic handles for cross-coupling reactions [1] [5]. Fluorine atoms and fluorinated moieties such as the 1,1-difluoroethyl group (-CF₂CH₃) impart distinctive electronic effects (σI = 0.50 for CF₂, σI = 0.43 for F) and induce significant metabolic stability through the blockade of metabolic soft spots [3]. The 1,1-difluoroethyl substituent specifically exhibits a balanced lipophilicity profile (π = 0.89) and enhanced steric bulk (molar refractivity = 5.94 cm³/mol) compared to non-fluorinated ethyl groups, creating favorable hydrophobic interactions while maintaining conformational flexibility [3] [8]. This combination enhances membrane permeability and bioavailability—critical parameters in central nervous system-active pharmaceuticals and antimicrobial agents where penetration of biological barriers is essential [4].
The strategic combination of bromine at the 2-position and 1,1-difluoroethyl at the 5-position of the 1,3,4-oxadiazole scaffold creates a multifunctional pharmacophore with exceptional synthetic versatility and biological relevance. This substitution pattern establishes a pronounced electronic asymmetry within the heterocyclic system, with the electron-withdrawing bromine atom creating a significant dipole moment that enhances interactions with electron-rich biological targets [1] [5]. The 1,1-difluoroethyl group contributes fluorine-specific binding interactions with proteins through C-F···H-N and C-F···C=O contacts, while simultaneously improving lipophilicity parameters to optimal ranges for membrane penetration (calculated log P ≈ 2.5-3.0) [3] [8]. This specific molecular architecture serves as a privileged structural motif in anticancer, antimicrobial, and anti-inflammatory agents, where the bromine atom enables further structural diversification through transition metal-catalyzed coupling reactions, and the difluoroethyl moiety provides metabolic stability against oxidative degradation pathways [2] [4] [10]. The synergistic effects between these substituents create enhanced ligand efficiency metrics compared to monosubstituted analogs, positioning this hybrid structure at the forefront of rational drug design strategies targeting enzyme active sites and protein-protein interaction interfaces [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1